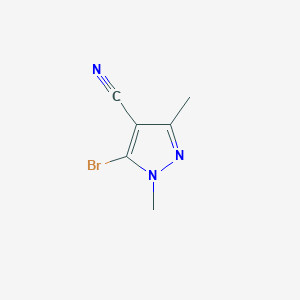

5-bromo-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Description

5-Bromo-1,3-dimethyl-1H-pyrazole-4-carbonitrile (C₆H₆BrN₃) is a brominated pyrazole derivative with a nitrile group at position 4 and methyl substituents at positions 1 and 3. It serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

5-bromo-1,3-dimethylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3/c1-4-5(3-8)6(7)10(2)9-4/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPDDBMDVIUYEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341871-95-1 | |

| Record name | 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Pyrazole Ring Formation with N- and C-Methyl Substituents

A common approach to prepare 1,3-dimethylpyrazoles involves condensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents. For example:

- Condensation of methylhydrazine with appropriate β-diketones or β-ketoesters leads to 1,3-dimethylpyrazoles.

- Control of reaction conditions (temperature, solvent) allows selective methylation at N-1 and C-3.

Introduction of the Nitrile Group at C-4

The nitrile group can be introduced by:

- Cyanation of halogenated pyrazoles : Starting from a halogenated pyrazole (e.g., 4-bromo- or 4-chloropyrazole), nucleophilic substitution with cyanide sources (e.g., CuCN) can yield the 4-cyano derivative.

- Direct cyanation via bromine-lithium exchange : Treating 5-bromo-1,3-dimethylpyrazole with n-butyllithium at low temperature followed by quenching with cyanogen bromide or other cyanide donors.

However, these methods often require careful handling of toxic reagents and low temperatures.

Selective Bromination at the 5-Position

Bromination at the 5-position of pyrazoles is typically achieved by:

- Using electrophilic brominating agents such as N-bromosuccinimide (NBS) or tribromooxyphosphorus under controlled conditions.

- The reaction is often performed on pyrazole derivatives already bearing methyl and nitrile substituents to avoid over-bromination or substitution at undesired positions.

Detailed Synthetic Route from Related Research (Adapted and Inferred)

Although direct literature on 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbonitrile is sparse, the following stepwise synthesis is extrapolated from related brominated pyrazole syntheses, particularly from a patent describing brominated methylpyrazoles and their derivatives:

| Step | Reaction | Reagents & Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Formation of 1,3-dimethylpyrazole | Condensation of methylhydrazine with diethyl 2-methyl-3-oxosuccinate or equivalent β-ketoester | 1,3-dimethylpyrazole derivative | Control temperature to avoid side reactions |

| 2 | Introduction of nitrile at C-4 | Bromination at C-4 followed by cyanation | 1,3-dimethyl-4-cyano-pyrazole | Cyanation via nucleophilic substitution or lithium-halogen exchange |

| 3 | Bromination at C-5 | Electrophilic bromination with NBS or tribromooxyphosphorus | This compound | Reflux in acetonitrile or suitable solvent |

Experimental Data and Conditions (Summary Table)

| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| Pyrazole formation | Methylhydrazine, diethyl butynedioate | Diethyl ether | -10 to 100 °C | 30 min to several hours | ~55–90% (for related esters) | Cooling during addition to control exotherm |

| Bromination | Tribromooxyphosphorus or NBS | Acetonitrile | Reflux (~80 °C) | 15 h (patent example) | ~55–65% | TLC monitoring for completion |

| Hydrolysis (if ester intermediate) | NaOH (10%) | Ethanol | Room temp | 2 h | ~90% | pH adjustment post-reaction |

| Cyanation | CuCN or cyanogen bromide (if applicable) | THF or DMF | -78 to 0 °C | Variable | Moderate to good | Requires careful handling |

Research Findings and Practical Considerations

- The use of tribromooxyphosphorus as a brominating agent is effective for selective bromination on pyrazole rings with minimal side reactions.

- Avoiding highly toxic reagents such as cyanogen bromide and n-butyllithium is preferred for safer and scalable synthesis.

- The stepwise approach starting from methylhydrazine and diethyl butynedioate (or similar precursors) allows for a relatively straightforward synthesis of brominated methylpyrazole intermediates.

- Hydrolysis and substitution reactions are typically performed under mild conditions (room temperature to reflux) to preserve sensitive functional groups.

- Purification is generally achieved by extraction, drying over anhydrous sodium sulfate, and vacuum drying or column chromatography.

Summary Table of Key Reaction Steps for Preparation

| Step No. | Intermediate/Product | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 5-hydroxy-1,3-dimethylpyrazole-4-carboxylic acid ethyl ester (analogous intermediate) | Methylhydrazine, diethyl butynedioate | -10 °C to 100 °C, diethyl ether | 55–90% | Controlled addition to manage exotherm |

| 2 | 5-bromo-1,3-dimethylpyrazole-4-carboxylic acid ethyl ester | Tribromooxyphosphorus | Reflux in acetonitrile, 15 h | ~55–65% | Bromination step |

| 3 | 5-bromo-1,3-dimethylpyrazole-4-carboxylic acid | NaOH (10%), ethanol | Room temperature, 2 h | ~90% | Hydrolysis of ester |

| 4 | This compound | Cyanation agent (CuCN or alternatives) | Low temperature, inert atmosphere | Moderate | Cyanation step |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-dimethyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Cyclization: It can participate in cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemical Properties and Structure

5-Bromo-1,3-dimethyl-1H-pyrazole-4-carbonitrile features a pyrazole ring with a bromine substituent and a nitrile group. Its unique structure contributes to its diverse biological activities and makes it a valuable building block in synthetic chemistry.

Medicinal Chemistry

The compound is recognized for its pharmacological properties , including:

- Antiviral Activity : It has shown potential in inhibiting viral replication.

- Anti-inflammatory Effects : Studies indicate that it can modulate inflammatory pathways.

- Anticancer Properties : It may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Organic Synthesis

This compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it a versatile building block for developing new compounds.

Biochemical Studies

This compound is utilized in biochemical research to study enzyme inhibitors and other biologically active compounds. Its interactions with enzymes can provide insights into metabolic pathways and cellular functions.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

In another research project, the compound was tested for its anti-inflammatory properties using animal models. The findings indicated a marked reduction in inflammatory markers, supporting its use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

The table below highlights key structural differences between 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbonitrile and related pyrazole-carbonitrile derivatives:

Key Observations :

- Bromine Position : Bromine at position 5 (target compound) vs. position 4 (1-benzyl derivative) alters electronic properties and regioselectivity in cross-coupling reactions .

- Functional Groups: The nitrile group at position 4 is conserved across most analogs, but amino or acylated amino groups (e.g., 5-amino derivatives) introduce hydrogen-bonding capabilities .

Physical and Spectral Properties

Melting Points and Stability

- Target Compound: No direct melting point data is available, but analogs like 5-bromo-1-p-tolyl-1H-pyrazole-4-carbonitrile exhibit a predicted boiling point of 392.3°C and density of 1.48 g/cm³ .

- 5-Amino Derivatives: Compounds with amino groups (e.g., 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile) show lower thermal stability due to intermolecular hydrogen bonding .

- Nitro-Substituted Analogs: 5-Amino-1-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile (4a) has a melting point of 228–229°C, influenced by electron-withdrawing nitro groups .

Spectroscopic Data

Biological Activity

5-Bromo-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a compound belonging to the pyrazole family, which is recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Overview of Pyrazole Derivatives

Pyrazole derivatives, including this compound, have been extensively studied for their antiviral , anti-inflammatory , anticancer , antimicrobial , and antioxidant properties. These compounds are known to interact with various biological targets, influencing multiple biochemical pathways .

Target Interactions

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit enzymes involved in oxidative phosphorylation and ATP production, which can significantly affect cellular energy metabolism.

Biochemical Pathways

This compound influences several key biochemical pathways:

- Oxidative Phosphorylation : Inhibition of this pathway leads to reduced ATP synthesis, impacting cellular energy levels.

- Calcium Uptake : It affects both energy-dependent and independent calcium uptake mechanisms, which are crucial for various cellular functions.

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Anticancer Activity : Research demonstrated that derivatives of this compound exhibited significant antiproliferative effects against multiple tumor cell lines. For instance, it was found to inhibit EGFR-TK (Epidermal Growth Factor Receptor Tyrosine Kinase) effectively, showcasing its potential as a targeted cancer therapy .

- Anti-inflammatory Effects : In vivo studies using carrageenan-induced rat paw edema models showed that this compound significantly reduced inflammation markers. The anti-inflammatory potency was comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

- Antioxidant Properties : In cellular assays, this compound exhibited strong antioxidant activity by reducing reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

Q & A

Q. What are the recommended synthetic routes for 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized?

A two-step approach is common: (i) cyclocondensation of substituted hydrazines with β-ketonitriles to form the pyrazole core, followed by (ii) bromination at the 5-position. For example, intermediates like 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonitriles are synthesized via cyclization using reagents like DMF-DMA or ethyl acetoacetate . Bromination can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light). Optimization involves monitoring reaction progress via TLC/HPLC and adjusting solvent polarity (e.g., DCM vs. THF) to enhance regioselectivity .

Q. How should researchers characterize this compound spectroscopically, and what key peaks should they expect?

- IR : A sharp peak near 2200–2250 cm⁻¹ confirms the nitrile group (C≡N).

- ¹H NMR : Two singlets for the methyl groups (δ 2.4–2.6 ppm for C3-CH₃ and δ 3.8–4.0 ppm for N1-CH₃). Aromatic protons are absent due to the bromine and nitrile substituents.

- ¹³C NMR : A carbonitrile signal at 115–120 ppm , with quaternary carbons near 140–150 ppm for the pyrazole ring . Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.

Q. What are the critical purity criteria for this compound in catalytic or biological studies?

Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity. Check for residual solvents (e.g., DMF, THF) via GC-MS. Crystallize the compound from ethanol or ethyl acetate to remove impurities, and verify melting point consistency (literature comparison) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density at the bromine site to predict its suitability for Suzuki-Miyaura couplings. Focus on the LUMO energy of the C-Br bond and steric effects from the methyl groups. Compare with experimental results using Pd(PPh₃)₄ and aryl boronic acids under inert conditions .

Q. What strategies resolve contradictions in crystallographic data for pyrazole-carbonitrile derivatives?

If X-ray diffraction reveals unexpected bond lengths (e.g., C-Br vs. C-CN distances), re-examine the crystal packing for intermolecular interactions (e.g., halogen bonding between Br and adjacent nitrile groups). Use software like Mercury to analyze Hirshfeld surfaces and quantify interactions. Compare with structurally analogous compounds (e.g., 5-chloro-3-methyl-pyrazole-4-carbonitriles) to identify trends .

Q. How does the steric environment of the 1,3-dimethyl groups influence supramolecular assembly?

The N1-CH₃ group restricts rotation around the pyrazole ring, favoring planar conformations. This steric hindrance can limit π-π stacking but promote C–H···N hydrogen bonds with the nitrile group. Single-crystal studies of derivatives like 5-amino-1-(2-chloro-ethyl)-pyrazole-4-carbonitrile show layered structures stabilized by these interactions .

Q. What experimental precautions are necessary when handling this compound under basic or acidic conditions?

The nitrile group is susceptible to hydrolysis in strong acids/bases. Avoid aqueous NaOH (>1 M) or H₂SO₄ (>0.5 M) to prevent degradation to the corresponding amide or carboxylic acid. Use inert atmospheres (N₂/Ar) during reactions involving nucleophiles (e.g., Grignard reagents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.